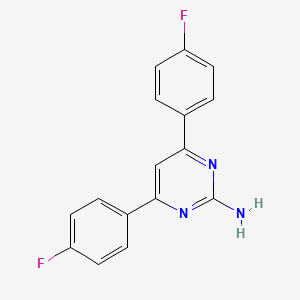

4,6-Bis(4-fluorophenyl)pyrimidin-2-amine

概要

説明

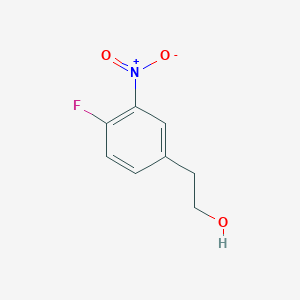

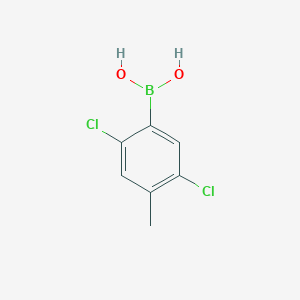

4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C16H10F2N2 . It has a molecular weight of 268.27 . The compound is a white to yellow solid at room temperature .

Molecular Structure Analysis

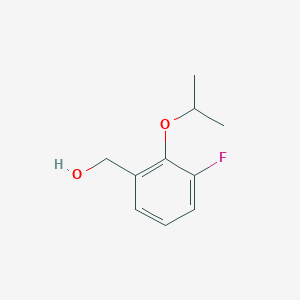

The InChI code for this compound is 1S/C16H10F2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H . This indicates the presence of two fluorophenyl groups attached to the pyrimidine ring.Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 268.27 . The compound should be stored at +4°C .科学的研究の応用

1. Antimicrobial and Antifungal Potential

A series of bis-pyrimidine compounds, including 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine derivatives, demonstrated potent antimicrobial potential against various bacterial and fungal species. Specifically, certain derivatives showcased high efficacy comparable to conventional drugs like norfloxacin and fluconazole against E. coli and C. albicans, respectively. Furthermore, these compounds exhibited significant antiproliferative potential against human colorectal carcinoma cancer cell lines, surpassing the efficacy of the reference drug 5-fluorouracil in certain cases. The docking scores of these compounds within the ATP binding pocket highlight their potential as leads for rational drug designing (Kumar et al., 2019).

2. Quantum Chemical Characterization and Hydrogen Bonding Sites

The hydrogen bonding sites in pyrimidine compounds derivatives, including those similar to this compound, have been explored through quantum chemistry methods. Studies involving molecular electrostatic potential maps and energetic parameters of complexation reactions have identified the major hydrogen bonding sites in these derivatives. This understanding plays a crucial role in the molecular interaction and stability of the compounds, providing valuable insights for further applications (Traoré et al., 2017).

3. Corrosion Inhibition in Petroleum Industry

Derivatives of this compound have been investigated for their corrosion inhibition properties on oil well/tubing steel in acidic solutions. These compounds have shown excellent corrosion mitigation properties, significantly reducing corrosion rates at low dosages. The theoretical analysis supports the experimental findings, providing a promising approach for corrosion protection in the petroleum industry (Sarkar et al., 2020).

4. Development of Fluorescence Probes

Bis-heterocyclic molecules based on pyridine-pyrimidine structure, including derivatives of this compound, have been successfully employed in the design and synthesis of fluorescence probes. These probes demonstrate high selectivity and sensitivity towards certain ions, such as Cd2+, making them valuable for biological applications like detecting and tracking the amount of these ions in cells and tissues (Hagimori et al., 2021).

Safety and Hazards

The safety information available indicates that 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

作用機序

Target of Action

The primary target of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer .

Mode of Action

This compound interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, the compound’s molecular weight (283.28) and predicted properties such as melting point (207.5-210.5 °C) and boiling point (489.9±55.0 °C) suggest it may have suitable bioavailability .

Result of Action

The result of this compound’s action is the induction of caspase-mediated apoptotic cell death in cancer cells . This is evidenced by the observed cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are hallmarks of apoptosis .

生化学分析

Biochemical Properties

The biochemical properties of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine are not fully characterized. Several 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties

Cellular Effects

Some 4,6-diarylpyrimidin-2-amine derivatives have been found to inhibit Aurora kinase A (AURKA) activity, which can lead to the accumulation of the G2/M phase of the cell cycle and trigger the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Molecular Mechanism

Some 4,6-diarylpyrimidin-2-amine derivatives have been found to inhibit AURKA activity and reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells .

特性

IUPAC Name |

4,6-bis(4-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNILGZEMZGTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B6316740.png)

![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)